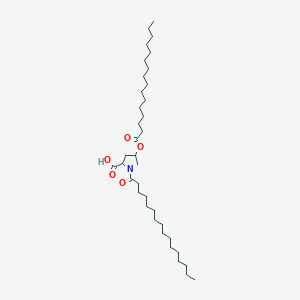

1-Hexadecanoyl-4-(hexadecanoyloxy)proline

Description

Dipalmitoyl hydroxyproline is an oil-soluble derivative of hydroxyproline, which is the primary amino acid in collagen . This compound is known for its anti-aging and skin-firming properties, making it a popular ingredient in cosmetic and skincare products . It helps to preserve the skin’s supportive elements by promoting collagen production and improving skin elasticity .

Properties

IUPAC Name |

1-hexadecanoyl-4-hexadecanoyloxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H69NO5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(39)38-32-33(31-34(38)37(41)42)43-36(40)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,41,42) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLXCFQVOCEKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)N1CC(CC1C(=O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H69NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866057 | |

| Record name | 1-Hexadecanoyl-4-(hexadecanoyloxy)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Dipalmitoyl hydroxyproline is synthesized through the esterification of hydroxyproline with palmitic acid . The process involves reacting hydroxyproline, an amino acid derivative, with palmitic acid, a fatty acid derived from palm oil . This reaction typically requires the use of a catalyst and controlled temperature conditions to ensure complete esterification . The resulting product is then purified to remove any by-products or residual reactants, yielding dipalmitoyl hydroxyproline in a form suitable for use in cosmetic formulations .

Chemical Reactions Analysis

Dipalmitoyl hydroxyproline undergoes various chemical reactions, including esterification and hydrolysis . The esterification process involves the reaction of hydroxyproline with palmitic acid to form dipalmitoyl hydroxyproline . Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the ester bond and the release of hydroxyproline and palmitic acid . Common reagents used in these reactions include acids, bases, and catalysts . The major products formed from these reactions are hydroxyproline and palmitic acid .

Scientific Research Applications

Dipalmitoyl hydroxyproline has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying esterification and hydrolysis reactions . In biology, it is studied for its role in collagen synthesis and skin health . In medicine, it is used in anti-aging and skin-firming products due to its ability to promote collagen production and improve skin elasticity . In industry, it is used in the formulation of various cosmetic and skincare products .

Mechanism of Action

Dipalmitoyl hydroxyproline exerts its effects by promoting collagen production and improving skin elasticity . It works by signaling the skin from the uppermost layers to repair its supportive elements, leading to fewer visible lines and wrinkles . The molecular targets and pathways involved include collagen synthesis and the inhibition of matrix metalloproteinases .

Comparison with Similar Compounds

Dipalmitoyl hydroxyproline is unique due to its oil-soluble nature, which improves its penetration into the skin and enhances its effectiveness . Similar compounds include hydroxyproline, palmitoyl pentapeptide-4, retinol, and hyaluronic acid . Hydroxyproline is the primary amino acid in collagen and plays a key role in collagen stability . Palmitoyl pentapeptide-4 is another peptide used in anti-aging products for its collagen-boosting properties . Retinol is a well-known anti-aging ingredient that promotes cell turnover and collagen production . Hyaluronic acid is a hydrating ingredient that helps to maintain skin moisture and improve skin texture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.